2-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H24N4OS and its molecular weight is 416.54. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antitumor Properties
Compounds structurally similar to 2-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one have been synthesized and researched extensively for their antibacterial and antitumor properties. For instance, derivatives of thieno[3,2-d]pyrimidin have demonstrated significant antibacterial activity against a range of bacterial strains including Escherichia coli, Pseudomonas, Staphylococcus aureus, and Bacillus. The chemical structures of these compounds were meticulously verified through spectral analysis (Giri et al., 2017). Additionally, thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives showed considerable antitumor activity, comparable to the standard drug doxorubicin, on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).
Synthesis and Biological Activity
The synthesis processes for compounds related to this compound often involve microwave-assisted synthesis, which has shown to be an efficient method for obtaining compounds with potential medicinal applications. For example, benzyl piperazine combined with pyrimidine and isoindolinedione under microwave irradiation resulted in new compounds that exhibited promising antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010). Moreover, a study on the synthesis of novel spiro[benzo[4,5]thieno[2,3-d]pyrimidine-2,3'-indoline]-2',4(3H)-diones demonstrated their potential as anti-proliferative agents against cancer cell lines, suggesting that modifications in the thieno[3,2-d]pyrimidine structure could lead to significant biological activity (Ismail et al., 2017).
Antimicrobial and Anti-inflammatory Properties
Thieno[3,2-d]pyrimidine derivatives are also explored for their antimicrobial and anti-inflammatory properties. Research has shown that compounds with this structure exhibit remarkable activity against fungi, bacteria, and inflammation. For example, a study introduced a series of thieno[2,3-d]pyrimidine heterocyclic compounds that were tested and displayed significant antimicrobial and anti-inflammatory activities (Tolba et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as thieno[3,2-d]pyrimidine derivatives, have been found to inhibit phosphatidylinositol-3-kinase (pi3k) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Mode of Action
It can be inferred from similar compounds that it may act as an inhibitor of its target, potentially disrupting the pi3k/akt signaling pathway .
Biochemical Pathways
The compound likely affects the PI3K/Akt signaling pathway, given the known targets of similar compounds . This pathway plays a crucial role in regulating cell cycle and promoting cell survival, and its deregulation is often associated with cancer .
Pharmacokinetics
Similar compounds have been described as orally bioavailable , suggesting that this compound may also be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
By inhibiting the pi3k/akt signaling pathway, it could potentially disrupt cell proliferation and survival, thereby exerting anti-cancer effects .
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS/c1-17-6-5-9-19(14-17)20-16-30-22-21(20)25-24(26-23(22)29)28-12-10-27(11-13-28)15-18-7-3-2-4-8-18/h2-9,14,16H,10-13,15H2,1H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOJICXKUWDJKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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